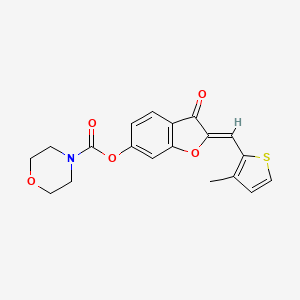

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H17NO5S and its molecular weight is 371.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound with a complex structure that suggests potential biological activities. The compound features a benzofuran moiety, a thiophene ring, and a morpholine substituent, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and requires careful temperature control to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets can vary based on the application context but often include pathways involved in inflammation and cancer cell proliferation .

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that related benzofuran derivatives possess cytotoxic effects against various human tumor cell lines. These derivatives often inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the thiophene ring in the structure suggests potential antimicrobial activity. Compounds containing thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial effects, making them candidates for further pharmacological evaluation .

Cytotoxicity Studies

Cytotoxicity assays conducted on human normal fetal lung fibroblast MRC-5 cell lines revealed that this compound exhibits low cytotoxicity at concentrations ranging from 1×10−7M to 1×10−5M, maintaining cellular viability above 91% compared to untreated controls .

In Vitro Studies

In a study examining the antiproliferative activity of various synthesized compounds, including those similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives, significant inhibition was observed in several cancer cell lines including prostate cancer (PC-3) and breast cancer (MDA-MB-231). The compounds were tested at multiple concentrations over a period of three days, demonstrating varying degrees of effectiveness against these cell lines .

Structure–Activity Relationship (SAR)

Predictive models based on structure–activity relationships suggest that modifications in the chemical structure can enhance bioactivity. For instance, replacing certain substituents or adjusting functional groups can lead to increased potency against specific biological targets. This approach is crucial for optimizing the pharmacological profile of similar compounds .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzofuran moiety, a thiophene ring, and a morpholine group. This combination of functional groups is believed to confer distinct pharmacological properties. The synthesis of this compound can be achieved through various methods, often requiring optimization for yield and purity. The general synthetic pathways involve:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution or condensation reactions.

- Attachment of the morpholine group through nucleophilic substitution reactions.

Biological Activities

Recent studies have highlighted several biological activities associated with (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate:

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens. The presence of the thiophene ring is particularly noted for enhancing antimicrobial effects due to its ability to interact with biological macromolecules .

- Anticancer Activity : Preliminary evaluations indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The benzofuran structure is often associated with anticancer properties, suggesting potential for further development in cancer therapeutics .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro, indicating potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several research articles provide insights into the applications of this compound:

Antimicrobial Evaluation

A study published in Pharmaceuticals explored the antimicrobial efficacy of related compounds, indicating that modifications to the benzofuran structure can enhance activity against resistant strains of bacteria .

Anticancer Screening

Research documented in the International Journal of Molecular Sciences reported on the cytotoxic properties of benzofuran derivatives on human cancer cells, suggesting that similar derivatives could be effective against specific cancer types .

In Silico Studies

Computational modeling studies have suggested that this compound interacts favorably with various biological targets, potentially leading to novel drug candidates .

Propiedades

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-12-4-9-26-17(12)11-16-18(21)14-3-2-13(10-15(14)25-16)24-19(22)20-5-7-23-8-6-20/h2-4,9-11H,5-8H2,1H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIIVDXWQLGFCU-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.